3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound with a complex structure that includes a fluorine atom, a methyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the core isoxazole ring. One common method is the cyclization of a suitable precursor, such as a hydroxy-substituted methylisoxazole, under acidic conditions. The fluorine and methyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating various diseases.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
3-(2-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
3-(2-Iodo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness: 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts different chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound's stability and reactivity, making it more suitable for certain applications.
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-6-3-4-8(9(13)5-6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNRCYCEPCQMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=C2C(=O)O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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